Pentaerythritol mononitrate

描述

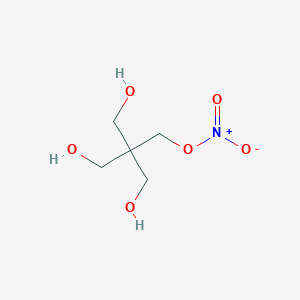

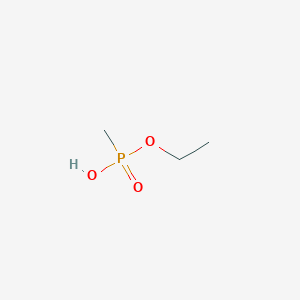

Pentaerythritol mononitrate (PEMN) is a white crystalline powder that is commonly used as an explosive and propellant. It is a nitrate ester of pentaerythritol, which is a polyol that is used as a building block in the production of many organic compounds. PEMN is synthesized by the nitration of pentaerythritol with nitric acid and sulfuric acid.

作用机制

The mechanism of action of Pentaerythritol mononitrate involves the release of nitrogen oxide (NOx) gases upon detonation. The NOx gases rapidly expand, creating a shock wave that can cause damage to structures and living organisms. The explosive power of Pentaerythritol mononitrate depends on the amount of NOx gases released and the rate of expansion. The detonation of Pentaerythritol mononitrate is highly exothermic and can cause fires and explosions.

生化和生理效应

Pentaerythritol mononitrate is not used for any medical purposes and is not intended for human consumption. However, exposure to Pentaerythritol mononitrate can cause adverse health effects. Inhalation of Pentaerythritol mononitrate can cause respiratory irritation, coughing, and shortness of breath. Skin contact with Pentaerythritol mononitrate can cause irritation, redness, and itching. Ingestion of Pentaerythritol mononitrate can cause nausea, vomiting, and abdominal pain. Pentaerythritol mononitrate can also cause eye irritation and damage.

实验室实验的优点和局限性

Pentaerythritol mononitrate is a highly potent explosive that can be used in small quantities for lab experiments. It is relatively stable and easy to handle. However, Pentaerythritol mononitrate is highly reactive and must be handled with extreme caution. The synthesis of Pentaerythritol mononitrate requires specialized equipment and expertise. The explosive nature of Pentaerythritol mononitrate makes it difficult to transport, store, and dispose of.

未来方向

There are several future directions for the research on Pentaerythritol mononitrate. One direction is to develop safer explosives that have lower environmental impact and less toxicity. Another direction is to study the properties of Pentaerythritol mononitrate at the molecular level to understand the mechanism of explosive decomposition. The use of Pentaerythritol mononitrate as a reference standard for the analysis of nitrate esters in environmental samples can also be expanded. Further research can also be conducted to investigate the potential use of Pentaerythritol mononitrate in other fields, such as energy storage and propulsion.

合成方法

Pentaerythritol mononitrate is synthesized by the nitration of pentaerythritol with nitric acid and sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent explosions. The product is then purified by recrystallization from a suitable solvent. The yield of Pentaerythritol mononitrate depends on the reaction conditions, such as the concentration of reactants, temperature, and reaction time.

科学研究应用

Pentaerythritol mononitrate is used in scientific research as a model compound for studying the nitration of polyols. It is also used as a reference standard for the analysis of nitrate esters in environmental samples. Pentaerythritol mononitrate is a potent explosive, and its properties are studied to understand the mechanism of explosive decomposition and to develop safer explosives.

属性

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO6/c7-1-5(2-8,3-9)4-12-6(10)11/h7-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVYBZNTBGYKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)CO[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166970 | |

| Record name | Pentaerythritol mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentaerythritol mononitrate | |

CAS RN |

1607-00-7 | |

| Record name | Pentaerythritol mononitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAERYTHRITOL MONONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/959217Q3I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)

![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)